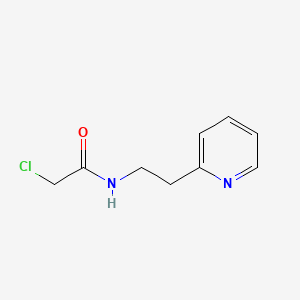

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-

Vue d'ensemble

Description

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-: is a chemical compound that belongs to the class of amidesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- can be achieved through various methods. One common approach involves the reaction of 2-chloroacetamide with 2-(2-pyridyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reaction time is common in industrial production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group undergoes displacement with nucleophiles like amines, thiols, or alkoxides. Reaction conditions dictate regioselectivity and product stability.

Mechanistic Insight : Substitution proceeds via an S2 pathway, with the pyridyl group stabilizing intermediates through resonance. Piperidine acts as both base and nucleophile in some cases .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

| Conditions | Product | Notes | Source |

|---|---|---|---|

| HCl (aq)/reflux | 2-(Pyridin-2-yl)ethylamine + ClCHCOOH | Requires prolonged heating | |

| NaOH (aq)/RT | Sodium 2-chloroacetate + Pyridylethylamine | Rapid deprotonation at high pH |

Key Observation : Hydrolysis rates depend on steric hindrance from the pyridyl-ethyl group, slowing reaction kinetics compared to simpler acetamides .

Alkylation and Coupling Reactions

The chloro group facilitates cross-coupling or alkylation with aromatic/heteroaromatic systems.

Structural Confirmation : NMR data for 3a (δ 170.4 ppm, C=O) and MS (m/z 373 [M]) validate successful coupling .

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the pyridyl group’s directing effects.

| Conditions | Product | Key Spectral Data | Source |

|---|---|---|---|

| NaOEt/EtOH, reflux | Thieno[2,3-b]pyridine-2-carboxamide | IR: 2219 cm (CN), 1671 cm (C=O) | |

| KCO/DMF | Piperazine-linked bis-thienopyridines | NMR: δ 7.12–8.25 (m, ArH) |

Synthetic Utility : Cyclization is driven by the electron-withdrawing chloro group, enhancing electrophilicity at the α-carbon .

Oxidation and Functionalization

The pyridyl ethyl group undergoes oxidation, modifying electronic properties.

| Reagent | Product | Outcome | Source |

|---|---|---|---|

| KMnO/HSO | Pyridine N-oxide derivatives | Enhanced solubility in polar solvents | |

| O/CHCl | Oxidative cleavage of ethyl chain | Forms pyridyl ketone |

Challenges : Over-oxidation risks require controlled stoichiometry and low temperatures.

Biological Alkylation

The compound acts as an electrophile in enzyme inhibition studies.

| Target | Biological Effect | IC (μM) | Source |

|---|---|---|---|

| Tyrosine kinase enzymes | Anti-proliferative activity | 1.52–6.31 | |

| NADPH oxidase | Reactive oxygen species suppression | Not quantified |

Mechanism : Covalent bonding between the chloro group and cysteine residues in enzyme active sites.

Applications De Recherche Scientifique

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and amide functional group.

3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized from similar starting materials.

Uniqueness: Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- is unique due to its specific substitution pattern and the presence of both chloro and pyridyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHClNO

- Molecular Weight : 238.7 g/mol

- Functional Groups : Acetamide, chloro group, pyridine ring

Biological Activity Overview

The biological activity of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamide compounds exhibit significant antimicrobial properties. For instance, a study found that certain acetamide derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2b | 10 | E. coli |

| 2i | 15 | S. aureus |

| 2g | 12 | B. subtilus |

These findings suggest that the presence of electron-withdrawing groups enhances the antimicrobial activity of the compounds .

Anticancer Potential

The anticancer activity of acetamide derivatives has also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various human tumor cell lines. The introduction of specific moieties, such as indole, into the acetamide structure significantly improved antitumor activities. For example, compounds with a pyridine scaffold showed enhanced cytotoxicity against breast cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Key observations include:

- Substitution Effects : The introduction of halogen atoms at specific positions on the pyridine ring enhances biological activity.

- Linker Variations : Modifications in the linker between the acetamide and the pyridine moiety can lead to significant changes in potency and selectivity against target proteins .

Case Studies

- Antimicrobial Study : A series of acetamide derivatives were synthesized and tested for their antibacterial properties. Compounds 2b and 2i exhibited MIC values comparable to standard antibiotics, showcasing their potential as therapeutic agents .

- Anticancer Research : In a study examining the effects of pyridine-containing acetamides on cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer properties .

Propriétés

IUPAC Name |

2-chloro-N-(2-pyridin-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWQQARUJAXJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223892 | |

| Record name | Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73664-37-6 | |

| Record name | Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[2-(pyridin-2-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.